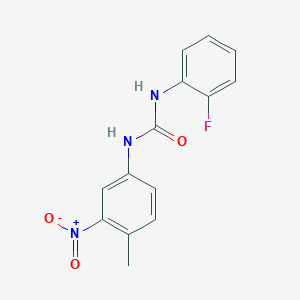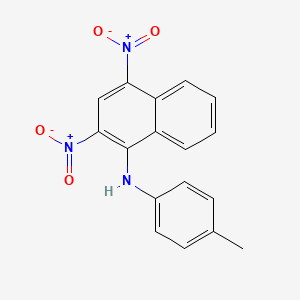
N-(4-bromophenyl)-N'-(2-methoxyethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N'-(2-methoxyethyl)thiourea, also known as BPTU, is a chemical compound that has been widely studied for its potential applications in the field of pharmacology and medicine. BPTU is a thiourea derivative that has been shown to exhibit a range of biological activities, including antitumor, antifungal, and antibacterial properties. In
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-N'-(2-methoxyethyl)thiourea is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of protein kinase C, which is a key signaling molecule involved in cell growth and division. This compound has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor, antifungal, and antibacterial properties, this compound has also been shown to have anti-inflammatory and antioxidant effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response. This compound has also been shown to increase the production of antioxidant enzymes, which can help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-bromophenyl)-N'-(2-methoxyethyl)thiourea is its versatility as a research tool. This compound can be used in a variety of experimental systems, including cell culture, animal models, and in vitro assays. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound can be toxic at high concentrations, and its effects can be influenced by factors such as pH and temperature.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-bromophenyl)-N'-(2-methoxyethyl)thiourea. One area of interest is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Another area of interest is the exploration of the mechanism of action of this compound, and the identification of specific molecular targets that are involved in its biological activity. Additionally, future research could focus on the optimization of the synthesis method for this compound, with the goal of improving the yield and purity of the compound. Overall, this compound represents a promising area of research with potential applications in a variety of fields.
Synthesemethoden
N-(4-bromophenyl)-N'-(2-methoxyethyl)thiourea can be synthesized through a series of chemical reactions that involve the condensation of 4-bromophenyl isothiocyanate and 2-methoxyethylamine. The reaction is typically carried out in a solvent such as methanol or ethanol, and the resulting product is purified through recrystallization. The yield of this compound can vary depending on the specific reaction conditions, but typically ranges from 50-80%.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-N'-(2-methoxyethyl)thiourea has been the subject of numerous scientific studies due to its potential applications in the field of pharmacology and medicine. One of the most promising areas of research involves the use of this compound as an antitumor agent. Studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(2-methoxyethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2OS/c1-14-7-6-12-10(15)13-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIXJLYCSCLKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-ethyl-4-(4-methoxyphenyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxobutanamide](/img/structure/B5169105.png)
![methyl 2-[(3,4-dimethylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5169120.png)
![N-({[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5169129.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5169132.png)

![dimethyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}terephthalate](/img/structure/B5169139.png)
![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5169150.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5169151.png)



![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-diphenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5169174.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B5169183.png)

